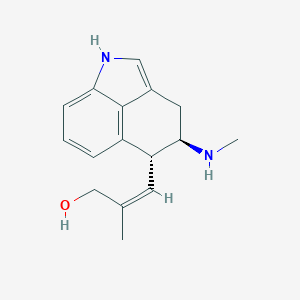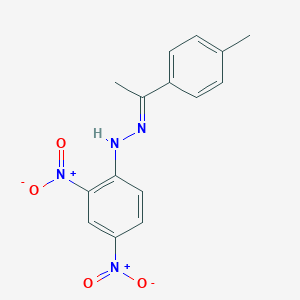
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol, also known as MPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory mediators.
Effets Biochimiques Et Physiologiques
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has also been shown to possess antioxidant activity, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. However, the limitations of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol include its low solubility in water, which may limit its bioavailability and efficacy. Moreover, the toxicity and safety profile of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol have not been fully evaluated, which may limit its clinical applications.
Orientations Futures
The potential therapeutic applications of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol are vast, and future research should focus on elucidating its mechanism of action and identifying its molecular targets. Moreover, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol. Furthermore, the evaluation of the toxicity and safety profile of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is essential for its clinical development.
Méthodes De Synthèse
The synthesis of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol can be achieved through various methods, including the reaction of 5-mercapto-1,3,4-oxadiazole-2-thiol with 1-methylpiperidine-4-carboxaldehyde in the presence of a suitable catalyst. The resulting product can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in the development of various diseases, and 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol |
|---|---|
Formule moléculaire |
C8H13N3OS |
Poids moléculaire |
199.28 g/mol |
Nom IUPAC |
5-(1-methylpiperidin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H13N3OS/c1-11-4-2-6(3-5-11)7-9-10-8(13)12-7/h6H,2-5H2,1H3,(H,10,13) |
Clé InChI |
DXKVSQPYUWEQNJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C2=NNC(=S)O2 |
SMILES canonique |
CN1CCC(CC1)C2=NNC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)






![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)